molecular formula C17H27N3O2 B7916999 [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7916999
M. Wt: 305.4 g/mol
InChI Key: AHPMNZWTROIHIK-MRXNPFEDSA-N
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Description

[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a chiral piperidine-based carbamate derivative. Its structure comprises a 6-membered piperidine ring with an ethyl-carbamic acid benzyl ester group at the 3-position and a 2-aminoethyl substituent at the 1-position. The compound’s molecular formula is C₁₇H₂₅N₃O₂, with a molecular weight of 303.4 g/mol . It has been utilized as an intermediate in organic synthesis, particularly in the development of heterocyclic compounds for pharmaceutical research.

Properties

IUPAC Name

benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-2-20(16-9-6-11-19(13-16)12-10-18)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14,18H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPMNZWTROIHIK-MRXNPFEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Core Functionalization

The (R)-piperidin-3-yl scaffold is synthesized via asymmetric hydrogenation of a pyridine precursor using a chiral catalyst (e.g., Ru-BINAP complexes) to achieve enantiomeric excess >98%. Alternative routes involve resolution of racemic mixtures using diastereomeric salt formation with tartaric acid derivatives, though this method yields lower efficiency (65-72% recovery).

2-Aminoethyl Side Chain Installation

The aminoethyl group is introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic Pathway : Treatment of (R)-piperidin-3-yl bromide with ethylenediamine in THF at 0–5°C yields 1-(2-aminoethyl)-piperidin-3-amine with 85% conversion.

  • Reductive Amination : Condensation of piperidin-3-one with ethylenediamine followed by NaBH₄ reduction achieves 92% yield but requires strict moisture control.

Carbamic Acid Ester Formation

The ethyl-carbamic acid moiety is formed via reaction with chloroethyl isocyanate under Schotten-Baumann conditions:

Reaction Conditions :

  • Solvent: Dichloromethane/Water biphasic system

  • Base: 10% NaOH (aq)

  • Temperature: 0°C → RT (gradual warming)

  • Yield: 78–82%

Mechanistic Insight :
The intermediate isocyanate reacts with the secondary amine on the piperidine ring, forming a stable carbamate linkage. Steric hindrance from the ethyl group necessitates extended reaction times (12–16 hr) compared to methyl analogs.

Benzyl Esterification

The final step involves benzylation of the carbamic acid intermediate:

Protocol :

  • Reagents : Benzyl chloride (1.2 eq), triethylamine (2.5 eq)

  • Solvent : Anhydrous DMF

  • Conditions : N₂ atmosphere, 60°C, 6 hr

  • Yield : 88%

Purification :
Crude product is purified via flash chromatography (SiO₂, EtOAc/Hexanes 3:7) or recrystallization from ethanol/water (4:1), achieving ≥99% purity by HPLC.

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance reproducibility:

  • Residence Time : 8–10 min per step

  • Throughput : 12 kg/day per reactor unit

  • Key Advantage : Reduced side product formation (<2%) compared to batch methods

Green Chemistry Metrics

ParameterBatch MethodFlow Method
E-Factor (kg waste/kg product)3418
PMI (Process Mass Intensity)5629
Solvent Recovery (%)7294

Data adapted from patents.

Stereochemical Control and Analytical Validation

Chiral Purity Assurance

  • Chiral HPLC : Column: Chiralpak IC (4.6 × 250 mm); Mobile Phase: Hexane/Isopropanol/Diethylamine (80:20:0.1); Retention Time: 14.3 min (R-enantiomer).

  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃) confirms configuration.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.18 (t, J = 7.1 Hz, 3H), 1.45–1.70 (m, 2H), 2.68–2.75 (m, 1H), 3.20–3.50 (m, 7H), 5.14–5.38 (m, 3H).

  • HRMS : m/z calcd. for C₁₇H₂₅N₃O₃ [M+H]⁺: 319.1896; found: 319.1899.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Batch Amination7898Moderate1,200
Flow Reductive Amination9299.5High950
Resolution-Based6597Low2,400

Challenges and Mitigation Strategies

Epimerization During Esterification

  • Cause : Base-induced racemization at the piperidine C3 position.

  • Solution : Use weaker bases (e.g., DIPEA) and lower temperatures (0–5°C).

Byproduct Formation in Benzylation

  • Major Byproduct : N,N-Diethyl carbamate (5–8%) due to over-alkylation.

  • Mitigation : Strict stoichiometric control of benzyl chloride (1.05–1.1 eq) .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit notable pharmacological effects. The potential applications of [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester include:

  • Neuropharmacology : It may act as a modulator for neuropeptide receptors, suggesting utility in treating neurological disorders.
  • Analgesics : Its structural similarity to known analgesics indicates potential pain-relief applications.
  • Antimicrobial Activity : The presence of the benzyl group suggests possible antimicrobial properties.

Neuropharmacological Studies

Research has demonstrated that similar compounds can serve as nonpeptide antagonists for neuropeptide receptors. Such antagonists have been shown to be effective in animal models for conditions like chronic pain and anxiety disorders.

Analgesic Development

A study focused on piperidine derivatives revealed that modifications to the piperidine ring can enhance analgesic properties. Compounds structurally related to this compound were found to have improved efficacy compared to traditional opioids .

Antimicrobial Efficacy

Investigations into the antimicrobial properties of carbamate derivatives indicate that compounds containing a benzyl moiety can exhibit significant activity against various bacterial strains. This suggests potential for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Activities
PiperidineBasic piperidine structureAnalgesic effects
Ethyl carbamateCarbamate moietyPotential neurotoxic effects
BenzylamineAmino group with aromatic ringAntimicrobial properties

The combination of a chiral center, a piperidine ring, and a benzyl ester functionality in this compound enhances its selectivity and efficacy in biological interactions compared to simpler analogs.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences Notes
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (Target) N/A C₁₇H₂₅N₃O₂ 303.4 6-membered piperidine ring; 2-aminoethyl substituent; benzyl ester Discontinued; potential intermediate for bioactive molecules
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester 1353965-35-1 C₁₆H₂₃N₃O₂ 291.4 5-membered pyrrolidine ring instead of piperidine Smaller ring size may alter conformational flexibility and binding
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C₁₆H₂₄N₂O₃ 292.3 Hydroxyethyl substituent (─CH₂CH₂OH) instead of aminoethyl (─CH₂CH₂NH₂) Hydroxyl group enhances hydrophilicity; reduced basicity
(R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester 1354009-23-6 C₁₇H₂₄N₂O₄ 320.4 Carboxymethyl-ethyl-amino group (─CH₂COO⁻) at piperidine 3-position Introduces acidic carboxylic acid; impacts solubility and reactivity
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1401666-94-1 C₂₀H₃₁N₃O₃ 361.5 Additional (S)-2-amino-3-methyl-butyryl group attached to piperidine nitrogen Branched acyl chain may improve target specificity; higher molecular weight

Structural and Functional Analysis

Ring Size and Conformation :

  • The target compound’s piperidine ring (6-membered) offers reduced ring strain compared to pyrrolidine analogs (5-membered) . This difference influences conformational flexibility and binding to sterically constrained targets, such as enzyme active sites.

Substituent Effects: Aminoethyl vs. Hydroxyethyl: The aminoethyl group (─CH₂CH₂NH₂) in the target compound provides a basic site for protonation, enhancing solubility in acidic environments. In contrast, the hydroxyethyl analog (─CH₂CH₂OH) lacks basicity but may form hydrogen bonds . Carboxylic Acid Introduction: The carboxymethyl-ethyl-amino derivative (CAS: 1354009-23-6) introduces an acidic moiety, altering ionization state and pharmacokinetics .

Stereochemical Considerations: The (R)-configuration in the target compound contrasts with the (S)-configured aminoacyl group in CAS 1401666-94-1. Chirality significantly affects interactions with enantioselective biological targets, such as G protein-coupled receptors (GPCRs) .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via reductive amination, esterification, or cyclization (e.g., pyrazole ring formation in ). Discontinuation of some derivatives (e.g., CymitQuimica’s products) may reflect challenges in scalability or purification .

Biological Activity

The compound [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester is a notable organic molecule within medicinal chemistry, primarily due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structural characteristics, and relevant case studies.

Structural Characteristics

This compound features a complex structure that includes:

  • Piperidine Ring : A six-membered ring containing nitrogen, known for its role in various pharmacological activities.
  • Amino Group : Contributes to the compound's interaction with biological targets.
  • Carbamic Acid Moiety : Imparts stability and enhances solubility.
  • Benzyl Ester Group : This aromatic component is associated with increased lipophilicity, which can affect the compound's distribution in biological systems.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC17H25N3O3
Molecular Weight303.4 g/mol
IUPAC NameThis compound
Melting PointNot available
Boiling PointNot available

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. The biological activity of This compound may include:

  • Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.
  • Analgesic Effects : The piperidine structure is linked to pain relief properties.
  • Neuroprotective Properties : Some studies suggest that carbamate derivatives may protect neuronal cells from damage.

The proposed mechanism of action for this compound involves interaction with specific receptors or enzymes in the body. For instance, the presence of the amino group allows for hydrogen bonding with target proteins, potentially influencing their activity.

Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry explored the synthesis of similar carbamate compounds and their biological activities. The researchers found that modifications to the piperidine ring significantly affected the compounds' potency against cancer cell lines, indicating that the stereochemistry and substituents play a crucial role in biological efficacy .

Study 2: Structure-Activity Relationship (SAR)

In a detailed SAR analysis, researchers demonstrated that variations in the carbamate moiety could lead to enhanced selectivity for specific biological targets. For example, compounds with bulky aromatic groups showed increased binding affinity for certain receptors compared to simpler analogs .

Study 3: Antimicrobial Testing

In vitro studies conducted on related compounds revealed promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The benzyl ester group was particularly noted for enhancing antibacterial activity due to its ability to penetrate bacterial membranes more effectively .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester, and how can reaction conditions impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate formation. For example, benzyl ester derivatives are often synthesized via coupling reactions using reagents like triethylamine in polar aprotic solvents (e.g., DMF) under controlled heating (100°C for 6 hours). Yield optimization requires precise stoichiometry and purification via silica gel chromatography (e.g., 10:1 CH₂Cl₂:IPA) . Reaction intermediates must be characterized by mass spectrometry (M.S.) to confirm molecular ions (e.g., M+1: 345.29) .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC or NMR with chiral shift reagents is essential to confirm the (R)-configuration. For piperidine derivatives, ¹H-NMR can resolve stereospecific splitting patterns in the piperidinyl and ethylcarbamate moieties. IR spectroscopy (e.g., ν 1734 cm⁻¹ for carbonyl groups) and elemental analysis validate functional groups and purity .

Q. What safety protocols are critical when handling benzyl ester derivatives?

  • Methodological Answer : Follow SDS guidelines for benzyl ester compounds, including PPE (gloves, goggles) and fume hood use. Waste must be segregated and treated by certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How does pH influence the degradation kinetics of benzyl ester-containing compounds in drug delivery systems?

  • Methodological Answer : Degradation studies in vitro show pH sensitivity. For instance, polyphosphazenes with benzyl esters degrade rapidly at pH 7.4 (dissolution in 1.5 days) but slowly at pH 5–6 (>20 days). Monitor degradation via ¹H-NMR or GPC to track side-group hydrolysis (first stage) and backbone scission (second stage) .

Q. What strategies resolve contradictions in spectroscopic data for piperidine derivatives?

  • Methodological Answer : Conflicting IR or NMR results may arise from tautomerism or impurities. Use complementary techniques: GC-MS for volatile byproducts, HRMS for exact mass confirmation (e.g., C₂₂H₂₄BrN₃O₃ [M+H]+: 458.1079), and X-ray crystallography for ambiguous stereochemistry .

Q. How can enantioselective synthesis be optimized for (R)-configured piperidine intermediates?

  • Methodological Answer : Employ chiral catalysts (e.g., Pd(OAc)₂ with tert-butyl XPhos) in asymmetric hydrogenation or alkylation steps. Monitor enantiomeric excess (ee) via chiral HPLC and optimize reaction parameters (temperature, solvent polarity) to achieve >95% ee .

Q. What computational methods predict the pharmacological activity of benzyl ester derivatives?

  • Methodological Answer : Molecular dynamics (MD) simulations and docking studies with G-protein-coupled receptors (GPCRs) or ion channels (e.g., NK1 receptors) can predict binding affinity. Validate with in vitro assays measuring IC₅₀ values for target interactions .

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